molecular formula C10H13IN2O B1356133 N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 470463-36-6

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1356133
CAS No.: 470463-36-6
M. Wt: 304.13 g/mol
InChI Key: APVMIAULAFHJDJ-UHFFFAOYSA-N
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Description

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of copper(I) iodide and sodium iodide in an inert atmosphere, such as argon, to facilitate the iodination reaction . The reaction is carried out in 1,4-dioxane at elevated temperatures (around 110°C) for an extended period (approximately 18 hours) to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyridine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to its specific structural features, such as the presence of the propionamide group and the iodine atom on the pyridine ring. This uniqueness can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVMIAULAFHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589290
Record name N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-36-6
Record name N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodopyridin-2-amine (5 g, 22.7 mmol) was dissolved in 50 ml of dichloromethane and Et3N (6.3 ml, 45.5 mmol, 2 equiv.) was added at room temperature. The mixture was cooled to 0-5° C. and pivaloyl chloride (3.4 ml, 27.3 mmol, 1.2 equiv.) was added dropwise. The reaction mixture was stirred for 1 hour at 0-5° C. Saturated NaHCO3-solution was added and the mixture was extracted with dichloromethane. The organic extracts were dried with sodium sulfate, filtered and evaporated to dryness. The desired N-(5-iodopyridin-2-yl)pivalamide (7.34 g, 99.8% yield) was obtained as a brown oil, MS: m/e=305.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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